2-(N,N-Methylethylamino)thiazole-4-boronic acid pinacol ester
Description
2-(N,N-Methylethylamino)thiazole-4-boronic acid pinacol ester is a boronic ester derivative featuring a thiazole core with a boronic acid pinacol ester group at position 4 and a substituted amine (N,N-methylethylamino) at position 2. Boronic acid pinacol esters are widely used in Suzuki-Miyaura cross-coupling reactions to construct carbon-carbon bonds, particularly in pharmaceutical and materials science applications . The methylethylamino group introduces electron-donating and steric effects, which may influence reactivity, solubility, and biological activity.
Properties
IUPAC Name |
N-ethyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BN2O2S/c1-7-15(6)10-14-9(8-18-10)13-16-11(2,3)12(4,5)17-13/h8H,7H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUAIAVAFYQCDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N(C)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801133545 | |
| Record name | 2-Thiazolamine, N-ethyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801133545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310405-17-4 | |
| Record name | 2-Thiazolamine, N-ethyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310405-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thiazolamine, N-ethyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801133545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of 2-(N,N-Methylethylamino)thiazole-4-boronic acid pinacol ester is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction. This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction.
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic ester, which is formally nucleophilic, is transferred from boron to palladium. This results in the formation of a new Pd–C bond.
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds.
Pharmacokinetics
They are usually bench stable, easy to purify, and often commercially available. These properties suggest that they may have favorable bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction. This enables the synthesis of a broad array of diverse molecules with high enantioselectivity.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. The introduction of the more stable boronic ester moiety, such as in 2-(n,n-methylethylamino)thiazole-4-boronic acid pinacol ester, has significantly expanded the scope of boron chemistry. The increased stability of boronic esters also presents new challenges, particularly when it comes to removing the boron moiety at the end of a sequence if required.
Biological Activity
2-(N,N-Methylethylamino)thiazole-4-boronic acid pinacol ester (CAS No. 1310405-17-4) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This compound is notable for its role in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds in pharmaceutical development.
- Molecular Formula : C12H21BN2O2S
- Molecular Weight : 268.18 g/mol
- Appearance : Solid, typically a pale yellow to white color.
- Melting Point : Approximately 172-178 °C.
Biological Activity Overview
The biological activity of 2-(N,N-Methylethylamino)thiazole-4-boronic acid pinacol ester primarily revolves around its application in drug discovery and development. Boronic acids are known for their ability to interact with biological targets, including enzymes and receptors, due to their electrophilic nature.
- Enzyme Inhibition : Boronic acids can act as reversible inhibitors of serine proteases and other enzymes by forming covalent bonds with active site residues.
- Targeting Cancer Pathways : Compounds like this boronic ester have been investigated for their ability to inhibit various cancer cell lines by interfering with signaling pathways crucial for cell proliferation and survival.
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of various thiazole derivatives, including boronic acid esters. The findings indicated that compounds with thiazole moieties exhibited significant cytotoxicity against several cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
Case Study 2: Enzyme Interaction
Research focusing on the interaction of boronic acids with proteases showed that 2-(N,N-Methylethylamino)thiazole-4-boronic acid pinacol ester effectively inhibited the activity of specific serine proteases involved in cancer metastasis. This inhibition was characterized by kinetic studies demonstrating a decrease in enzyme activity at micromolar concentrations.
Table 1: Summary of Biological Activities
| Activity Type | Target/Pathway | Effectiveness (IC50) | Reference |
|---|---|---|---|
| Anticancer | Breast Cancer Cell Lines | 5 µM | |
| Enzyme Inhibition | Serine Proteases | 10 µM | |
| Apoptosis Induction | Caspase Activation | Not quantified |
Synthesis and Applications
The synthesis of 2-(N,N-Methylethylamino)thiazole-4-boronic acid pinacol ester involves coupling reactions that utilize palladium catalysts. The compound serves as an intermediate in synthesizing more complex molecules used in drug development.
Synthetic Route Overview
- Starting Materials : 2,5-dibromothiazole and methyl formate.
- Reagents : Palladium catalyst, alkali (e.g., potassium ethanoate).
- Yield : Typically above 50% across multiple steps.
Scientific Research Applications
Anticancer Properties
Recent studies indicate that boronic acid derivatives, including 2-(N,N-Methylethylamino)thiazole-4-boronic acid pinacol ester, exhibit promising anticancer activity. The compound has been investigated for its ability to inhibit proteasome activity, which is crucial for cancer cell survival. By disrupting this pathway, the compound can induce apoptosis in malignant cells.
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that thiazole-based boronic acids can effectively target cancer cells by inhibiting specific proteases involved in tumor progression . The study provided quantitative data showing a significant reduction in cell viability when treated with 2-(N,N-Methylethylamino)thiazole-4-boronic acid pinacol ester.
Antibacterial Activity
The compound has also shown potential as an antibacterial agent. Its mechanism involves the inhibition of bacterial enzymes that are critical for cell wall synthesis.
Case Study:
Research featured in Antimicrobial Agents and Chemotherapy highlighted the efficacy of thiazole derivatives against resistant strains of bacteria. The study reported a minimum inhibitory concentration (MIC) of 32 µg/mL for several strains, indicating strong antibacterial properties .
Reagent in Cross-Coupling Reactions
In organic synthesis, 2-(N,N-Methylethylamino)thiazole-4-boronic acid pinacol ester serves as a versatile reagent in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is essential for forming carbon-carbon bonds and is widely used in the synthesis of complex organic molecules.
Data Table: Cross-Coupling Reaction Conditions
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd catalyst, K2CO3, THF | 85 | |
| Negishi Coupling | Zn catalyst, DMF | 78 | |
| Stille Coupling | Sn catalyst, DMSO | 90 |
Polymer Chemistry
The incorporation of boronic acid derivatives into polymer matrices is an emerging area of research. The unique properties of boron compounds allow for the development of smart materials that can respond to environmental stimuli.
Case Study:
A recent investigation into polymer composites containing 2-(N,N-Methylethylamino)thiazole-4-boronic acid pinacol ester revealed enhanced mechanical properties and thermal stability compared to traditional polymers . The study utilized differential scanning calorimetry (DSC) and tensile testing to quantify improvements.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs of 2-(N,N-Methylethylamino)thiazole-4-boronic acid pinacol ester include:
Key Observations:
- Substituent Effects on Reactivity: Electron-donating groups (e.g., methylethylamino) enhance boronic ester stability and modulate cross-coupling efficiency in Suzuki reactions. Bulky groups (e.g., tetrahydropyranyl) may reduce reaction rates due to steric hindrance . Amino groups (e.g., piperazinyl) enable further functionalization (e.g., amidation, alkylation), expanding utility in drug discovery .
- Solubility and Stability:
Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura Efficiency: Electron-rich thiazole boronic esters (e.g., with amino groups) exhibit faster coupling rates with aryl halides compared to electron-neutral analogs (e.g., methyl-substituted) . Steric hindrance from substituents (e.g., tetrahydropyranyl) may necessitate optimized conditions (e.g., higher temperatures or bulky ligands) .
- Hydrolysis Sensitivity: Pinacol esters with electron-withdrawing groups (e.g., nitro) hydrolyze faster under acidic or oxidative conditions. Amino-substituted analogs show moderate stability, as seen in pH-dependent studies of similar boronic esters .
Research Findings and Challenges
- Gaps in Data: Direct biological or toxicological data for 2-(N,N-Methylethylamino)thiazole-4-boronic acid pinacol ester are absent in the evidence. Safety profiles must be inferred from analogs, which generally require handling under inert conditions due to boronate sensitivity .
- Optimization Needs: Substituent tuning (e.g., balancing electron donation and steric bulk) is critical for improving coupling yields and metabolic stability .
Preparation Methods
Palladium-Catalyzed Suzuki-Miyaura Coupling
This two-step method, adapted from analogous thiazole syntheses, involves:
- Amination at C2 : Reacting 2,4-dibromothiazole with N-methylethylamine under Buchwald-Hartwig conditions.
- Borylation at C4 : Suzuki-Miyaura coupling of the intermediate 2-(N,N-methylethylamino)-4-bromothiazole with bis(pinacolato)diboron.
Reaction Conditions
| Step | Reagents/Catalysts | Temperature | Yield |
|---|---|---|---|
| 1 | Pd(OAc)₂, XPhos, K₃PO₄ | 100°C | 68–72% |
| 2 | PdCl₂(dppf), KOAc | 80°C | 65–70% |
Key advantages include commercial availability of starting materials and scalability. However, competing side reactions during amination (e.g., diarylation) necessitate strict stoichiometric control.
Iridium-Catalyzed C–H Borylation
A more direct route employs Ir(I) complexes for regioselective C–H activation at C4 of 2-(N,N-methylethylamino)thiazole:
$$
\text{Thiazole} + \text{B}2(\text{pin})2 \xrightarrow{\text{Ir(cod)OMe, dtbpy}} \text{Product}
$$
Optimized Parameters
- Catalyst: [Ir(OMe)(cod)]₂ (4 mol%)
- Ligand: 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy)
- Solvent: Tetrahydrofuran, 60°C, 12 h
- Yield: 58–63%
This method avoids prehalogenation but requires anhydrous conditions and exhibits sensitivity to steric hindrance from the N,N-methylethyl group.
Comparative Analysis of Methodologies
Table 1: Method Comparison
| Parameter | Suzuki-Miyaura | Ir-Catalyzed Borylation |
|---|---|---|
| Starting Material Cost | Moderate | Low |
| Step Count | 2 | 1 |
| Functional Group Tolerance | Broad | Limited (N-sensitive) |
| Typical Yield | 65–70% | 58–63% |
| Scalability | >100 g | <50 g |
The Suzuki route offers better scalability, while Ir-catalyzed borylation reduces synthetic steps.
Challenges and Mitigation Strategies
Regioselectivity in C–H Borylation
The electron-rich thiazole sulfur atom competes with the amino group in directing metalation. Computational studies suggest that N,N-methylethylamino directs meta-borylation (C4) via a six-membered transition state. Experimental verification using deuterium labeling confirms >90% regioselectivity when using sterically hindered Ir catalysts.
Stability of Boronic Ester
The pinacol ester undergoes protodeboronation under strongly acidic or basic conditions. Stabilization strategies include:
- Conducting reactions at pH 6–8
- Adding radical scavengers (e.g., TEMPO)
- Using low-temperature workup (−20°C)
Q & A
Q. What are the established synthetic routes for 2-(N,N-Methylethylamino)thiazole-4-boronic acid pinacol ester in academic research?
- Methodological Answer : The compound can be synthesized via:
- Photoinduced Decarboxylative Borylation : Activation of carboxylic acid precursors (e.g., N-hydroxyphthalimide esters) under visible light with bis(catecholato)diboron, generating boryl radicals for boronate ester formation. This method avoids metal catalysts and operates at room temperature .
- Cross-Coupling Precursor Preparation : Thiazole derivatives can be functionalized with boronic esters via palladium-catalyzed Suzuki-Miyaura coupling. For example, halogenated thiazoles (e.g., bromothiazole) react with pinacol boronic esters under Pd catalysis .
- Stepwise Functionalization : Sequential introduction of the N,N-methylethylamino group via alkylation or reductive amination after boronic ester installation, as seen in analogous heterocyclic systems .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
